2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Overview
Description
BTBT, with two benzene rings as the outermost rings, is referred to as diacene-fused ladder-type pi-conjugated thienothiophenes . Derivatives based on BTBT core have been extensively studied due to their tremendous application prospects in organic field-effect transistors (OFETs) and organic optoelectronic devices .
Synthesis Analysis
Two environmentally and thermally stable BTBT derivatives, BOP-BTBT and DBOP-BTBT, are successfully synthesized and analyzed as active layers in organic thin film transistors . The effects of methoxy on BTBT based OTFT materials are reported for the first time .Molecular Structure Analysis
The review mainly focuses on the crystal and electronic structures of BTBT derivatives .Chemical Reactions Analysis
The experimental results show an excellent optimization influence of methoxy group on the OTFT performance .Physical And Chemical Properties Analysis
The soluble and thermal properties of BTBT derivatives are also discussed in the review . The experimental results show an improved hole transport mobility up to 0.63 cm^2 V^−1 s^−1 (BOP-BTBT) and 3.57 cm^2 V^−1 s^−1 (DBOP-BTBT) .Mechanism of Action
Future Directions
In order to further advance the development of organic electronics, new materials are constantly being synthesized and new methods are constantly evolving . The insight into BTBT-based molecules will accelerate their potential application and provide important reference value for the development toward commercialized and industrialized organic semiconducting products .
properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12-24-19-18-15(22)7-4-8-16(18)29-20(19)21(27)25(12)11-17(26)23-10-13-5-3-6-14(9-13)28-2/h3-9H,10-11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRAZSVJHYFHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC(=CC=C3)OC)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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